An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this document also includes a comparative analysis of closely related pyrazole derivatives to offer a predictive understanding of its characteristics. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their work with this molecule.
Core Chemical Properties
Currently, publicly available data for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is limited to its basic molecular identifiers.
| Property | Value | Source |
| Molecular Formula | C₄H₃Br₂N₃O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 284.89 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | Not Assigned | N/A |
Comparative Analysis with Structurally Related Compounds
To build a more complete profile of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, this section presents the known properties of three structurally similar compounds. These data can be used to estimate the physicochemical properties of the target compound.
| Property | 3,5-dibromo-4-nitro-1H-pyrazole | 3,5-dibromo-1-methyl-1H-pyrazole | 4-nitropyrazole |
| CAS Number | 104599-36-2[2][3][4][5] | 1361019-05-7[6][7] | 3034-50-2 |
| Molecular Formula | C₃HBr₂N₃O₂[2][5] | C₄H₄Br₂N₂[6][7] | C₃H₃N₃O₂ |
| Molecular Weight | 270.87 g/mol [2][5] | 239.90 g/mol [7] | 113.08 g/mol |
| Melting Point | Not Available | Not Available | 162-164 °C |
| Boiling Point | Not Available | 258.8 ± 20.0 °C at 760 mmHg[6] | Not Available |
| Physical State | Solid (predicted) | Liquid[6] | Solid |
Experimental Protocols
The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis and characterization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, based on established methodologies for similar compounds.
Proposed Synthesis
The synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole can be envisioned as a multi-step process, likely starting from a more readily available pyrazole precursor. A potential synthetic route is outlined below, which involves the bromination, nitration, and methylation of the pyrazole ring. The order of these steps may be varied and would require experimental optimization.
Step 1: Synthesis of 3,5-dibromo-1H-pyrazole This can be achieved through the bromination of 1H-pyrazole.
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Materials: 1H-pyrazole, bromine, acetic acid.
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Procedure:
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Dissolve 1H-pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise to the cooled pyrazole solution with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain 3,5-dibromo-1H-pyrazole.
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Step 2: Nitration of 3,5-dibromo-1H-pyrazole to yield 3,5-dibromo-4-nitro-1H-pyrazole The introduction of the nitro group at the C4 position is a key step.
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Materials: 3,5-dibromo-1H-pyrazole, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 3,5-dibromo-1H-pyrazole to a cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
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After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for a few hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
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Filter the solid, wash thoroughly with water until neutral, and dry to yield 3,5-dibromo-4-nitro-1H-pyrazole.
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Step 3: Methylation of 3,5-dibromo-4-nitro-1H-pyrazole The final step is the addition of the methyl group to the pyrazole nitrogen.
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Materials: 3,5-dibromo-4-nitro-1H-pyrazole, methyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
-
Procedure:
-
Suspend 3,5-dibromo-4-nitro-1H-pyrazole and potassium carbonate in acetone in a round-bottom flask.
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Add methyl iodide and reflux the mixture for several hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole.
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Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The chemical shift of this peak would likely be in the range of 3.8-4.2 ppm, influenced by the electron-withdrawing effects of the bromine and nitro substituents.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons will be significantly affected by the attached bromo and nitro groups. The carbon of the methyl group is expected to appear in the aliphatic region.
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¹⁵N NMR: Nitrogen NMR could provide valuable information about the electronic environment of the three nitrogen atoms in the pyrazole ring and the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum will be useful for identifying the key functional groups. Expected characteristic absorption bands include:
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Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9][10]
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C-N stretching vibrations.
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C-H stretching and bending vibrations of the methyl group.
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The C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and elemental composition.
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 284.89.
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Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. There will be peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.[11][12][13]
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Fragmentation patterns can provide further structural information.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole.
General Experimental Workflow for Characterization
Caption: General workflow for the characterization of a newly synthesized chemical compound.
Potential Biological Activities
While no specific biological activities have been reported for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, the pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[14] Furthermore, brominated organic compounds, particularly those of marine origin, have shown significant biological potential, including antimicrobial and anticancer effects.[15][16][17][18] The combination of the pyrazole core with bromine and nitro substituents suggests that this compound could be a candidate for screening in various biological assays.
Safety Information
Detailed safety information for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is not available. However, based on its structure and the safety data for related compounds, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. parchem.com [parchem.com]
- 4. 3,5-Dibromo-4-nitro-1H-pyrazole [oakwoodchemical.com]
- 5. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
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